molecular formula C8H10N2O B2968358 3-(4-Pyridyl)propanamide CAS No. 84200-07-7

3-(4-Pyridyl)propanamide

Cat. No.: B2968358
CAS No.: 84200-07-7
M. Wt: 150.181
InChI Key: FLDCAFAKYCVBLK-UHFFFAOYSA-N
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Description

3-(4-Pyridyl)propanamide is an organic compound with the molecular formula C8H10N2O. It features a pyridine ring attached to a propanamide group, making it a versatile molecule in various chemical and biological applications. This compound is known for its potential in medicinal chemistry and its role as an intermediate in organic synthesis.

Scientific Research Applications

3-(4-Pyridyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

3-(4-Pyridyl)propanamide is associated with several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to avoid dust formation and breathing mist, gas, or vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Pyridyl)propanamide can be synthesized through several methods. One common route involves the reaction of ethyl 3-pyridin-4-ylpropanoate with ammonia or an amine under suitable conditions . The reaction typically occurs in methanol and water, yielding the desired product with a good yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Pyridyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Pyridyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 3-(4-Pyridyl)propanamide is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h3-6H,1-2H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDCAFAKYCVBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879134
Record name 4-PYRIDINEPROPANEAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84200-07-7
Record name 4-PYRIDINEPROPANEAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude ester was dissolved in 250 mL of 7.1M methanolic ammonia solution and was stirred at room temperature for 65 hours. After the solvent and excess ammonia were removed by distillation under reduced pressure. The residue was dissolved in 150 mL of 1N HCl and extracted with dichloromethane to remove residual triphenylphosphine oxide. The aqueous phase was basified with 40 mL of 4N NaOH and then was extracted with ethyl acetate (5×300 mL). The dried (Na2SO4) extracts were evaporated to furnish 6 g of the amide. The aqueous layer was concentrated to dryness and triturated with tetrahydrofuran (4×100 mL) and evaporation of the tetrahydrofuran extracts yielded an additional 5% of amide. The combined crude products were dried, triturated with ether and the solids were filtered to yield 10.7 g of 4-pyridinepropanamide, mp 164°-166° C.
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